Product packaging for N-Hydroxy Norfloxacin(Cat. No.:CAS No. 109142-49-6)

N-Hydroxy Norfloxacin

Cat. No.: B029887
CAS No.: 109142-49-6
M. Wt: 335.33 g/mol
InChI Key: BUZRYEUCJVTZNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Hydroxy Norfloxacin is a significant pharmacologically active metabolite of the broad-spectrum fluoroquinolone antibiotic, Norfloxacin. This compound is of high interest in preclinical research for studying the metabolic pathways, pharmacokinetics, and bioavailability of its parent drug. Its primary research value lies in its antibacterial activity, allowing scientists to investigate the contribution of specific metabolites to the overall efficacy and mechanism of action of fluoroquinolone therapies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H18FN3O4 B029887 N-Hydroxy Norfloxacin CAS No. 109142-49-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethyl-6-fluoro-7-(4-hydroxypiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O4/c1-2-18-9-11(16(22)23)15(21)10-7-12(17)14(8-13(10)18)19-3-5-20(24)6-4-19/h7-9,24H,2-6H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUZRYEUCJVTZNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)O)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20388736
Record name N-Hydroxy Norfloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20388736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109142-49-6
Record name N-Hydroxy Norfloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20388736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Formation and Occurrence of N Hydroxy Norfloxacin

Biotransformation Pathways Leading to N-Hydroxylated Norfloxacin (B1679917) Metabolites

Biotransformation by microorganisms is a significant route for the alteration of pharmaceutical compounds in the environment. This process involves enzymatic activities that modify the chemical structure of Norfloxacin, potentially leading to N-hydroxylated forms.

Microbial enzymatic systems play a crucial role in the degradation and transformation of antibiotics. While the hydroxylation of Norfloxacin by bacteria is documented, research has primarily identified hydroxylation occurring on the carbon skeleton rather than the nitrogen atom of the piperazine (B1678402) ring.

Scientific studies have successfully isolated microbial strains capable of metabolizing Norfloxacin and its analogs. A notable example is Microbacterium sp. strain 4N2-2, which was isolated from a wastewater treatment plant nih.govnih.gov. This strain is known to produce several metabolites from Norfloxacin; however, these are primarily the result of C-hydroxylation, defluorination, desethylation, and N-acetylation rather than direct N-hydroxylation nih.govnih.govresearchgate.net.

Another genus, Mycobacterium, has been shown to transform Norfloxacin into N-acetylnorfloxacin and N-nitrosonorfloxacin, but not N-Hydroxy Norfloxacin nih.gov. The current body of research has extensively documented C-hydroxylation pathways, while direct microbial N-hydroxylation of Norfloxacin has not been explicitly reported.

Table 1: Identified Metabolites of Norfloxacin from Microbacterium sp. strain 4N2-2

Metabolite Transformation Pathway Reference
8-hydroxynorfloxacin C-Hydroxylation nih.govnih.gov
6-defluoro-6-hydroxynorfloxacin C-Hydroxylation, Defluorination nih.govnih.gov
Desethylene norfloxacin Desethylation (Piperazine Ring) nih.govnih.gov
N-acetylnorfloxacin N-Acetylation (Piperazine Ring) nih.govnih.gov

The enzymatic process responsible for hydroxylation reactions often involves monooxygenases, particularly the Cytochrome P450 (CYP) superfamily of enzymes researchgate.netnih.gov. These enzymes are capable of catalyzing a wide range of oxidative reactions, including the hydroxylation of C-H bonds and the oxidation of heteroatoms gsartor.orgasm.org.

The N-hydroxylation of primary and secondary amines by CYP enzymes is a known metabolic pathway nih.gov. The mechanism is theorized to proceed via hydrogen abstraction from the nitrogen atom by the highly reactive ferryl intermediate of the enzyme, followed by a "rebound" of a hydroxyl group to the nitrogen, forming the N-hydroxylated product nih.gov. Although this mechanism has not been specifically demonstrated for Norfloxacin, the secondary amine within Norfloxacin's piperazine ring represents a potential target for such an enzymatic reaction.

The efficiency of microbial metabolism of Norfloxacin is influenced by various environmental conditions. Studies on Microbacterium sp. strain 4N2-2 revealed that the production of its hydroxylated metabolites is significantly affected by the chemical composition of the medium. The presence of ascorbic acid and nitrate enhances the formation of hydroxylated products, whereas phosphate (B84403) and amino acids have an inhibitory effect nih.govnih.gov.

Table 2: Influence of Environmental Factors on Norfloxacin Microbial Degradation

Factor Effect on Degradation/Metabolism Conditions/Observations Reference
Nutrients
Ascorbic Acid / Nitrate Enhances hydroxylation Observed with Microbacterium sp. nih.govnih.gov
Phosphate / Amino Acids Inhibits hydroxylation Observed with Microbacterium sp. nih.govnih.gov
Swine Manure Enhances degradation Increased microbial activity in soil tandfonline.comtandfonline.com
Physical Conditions
Soil Moisture Enhances degradation Half-life decreased from 98 to 43 days as moisture increased from 20% to 80% MWHC tandfonline.comtandfonline.com
Dissolved Oxygen Positively correlated with hydrolysis rate Superoxide radical (·O2−) is a key active species researchgate.net
pH Higher rates in neutral and alkaline conditions Compared to acidic conditions researchgate.net
Ions
Ca²⁺, Mg²⁺, HCO₃⁻, CO₃²⁻, NO₃⁻ Inhibit hydrolysis Observed in simulated water samples researchgate.net
Cl⁻ Promotes hydrolysis Observed in simulated water samples researchgate.net

Abiotic Degradation Mechanisms Yielding N-Hydroxylated Species

This compound can also be formed through non-biological chemical reactions, particularly through powerful degradation techniques used in water treatment.

Advanced Oxidation Processes (AOPs) are a class of water treatment methods that rely on the generation of highly reactive oxygen species, most notably the hydroxyl radical (•OH) mdpi.comunina.it. These radicals are powerful, non-selective oxidizing agents that can degrade a wide range of recalcitrant organic pollutants, including antibiotics like Norfloxacin researchgate.net. Common AOPs include ozonation, photocatalysis (e.g., using TiO₂), and Fenton (and photo-Fenton) reactions researchgate.netnih.govmdpi.com.

The degradation of Norfloxacin via AOPs proceeds through several pathways, with primary attacks occurring on the piperazine ring and the quinolone core researchgate.netnih.gov. The reaction pathways identified through the analysis of degradation intermediates include piperazinyl ring cleavage, hydroxylation, defluorination, and decarboxylation nih.govnih.govresearchgate.net. While hydroxylation is a frequently proposed step, the specific formation and isolation of this compound are not consistently highlighted in the literature. However, the generation of potent hydroxyl radicals makes the direct attack on the secondary amine of the piperazine ring a chemically plausible route to the formation of an N-hydroxylated intermediate.

Table 3: Overview of Advanced Oxidation Processes (AOPs) for Norfloxacin Degradation

AOP Method Catalyst/Conditions Degradation Efficiency Key Findings Reference
Photocatalysis N-doped TiO₂ / Visible Light 99.5% removal in 30 min Pathways include hydroxylation, piperazinyl ring cleavage, and decarboxylation. nih.gov
Photocatalysis ZnO/BiOCl 94.4% removal in 120 min •OH radicals were the primary reactive species. nih.gov
Photocatalysis Mn:ZnS Quantum Dots / UV Light ~86% removal in 60 min Hydroxyl radicals dominate the transformation process. mdpi.com
Ozonation Catalytic (Co-Mn/CeO₂) 87.2% removal in 150 min More effective than single ozonation; efficiency is pH-dependent. mdpi.com
Ozonation Wastewater Effluent 20 degradation products identified Attacks occur on both piperazine ring and quinolone structure. researchgate.netnih.gov
Fenton Process Hydroxylamine-enhanced Fenton 96% removal Addition of hydroxylamine (B1172632) accelerates the generation of •OH radicals. nih.gov
Photo-Fenton H₂O₂, Fe²⁺, UV light 96% removal Found to be the most effective among several tested AOPs. researchgate.net
Photolytic and Photo-Oxidative Routes to N-Hydroxylated Norfloxacin Derivatives

The degradation of Norfloxacin under the influence of light, through direct photolysis and photo-oxidative processes, can lead to the formation of various derivatives, including hydroxylated forms. While direct photolytic N-hydroxylation of Norfloxacin has not been extensively documented, photo-oxidative pathways involving reactive oxygen species (ROS) are considered plausible routes.

Studies on the photocatalytic degradation of Norfloxacin using materials like N-doped TiO2 have shown that hydroxyl radicals (•OH) play a significant role in the degradation process. These highly reactive species can attack the Norfloxacin molecule at various sites, potentially leading to hydroxylation. The proposed degradation pathways often involve the replacement of the fluorine atom by a hydroxyl group, cleavage of the piperazine ring, hydroxylation, and decarboxylation nih.gov. Research on the photocatalytic degradation of Norfloxacin with Mn:ZnS quantum dots also highlights the crucial role of electron-hole pairs and hydroxyl radicals in the transformation of the parent compound mdpi.com. While these studies primarily focus on C-hydroxylation, the reactive environment created during photo-oxidation could potentially facilitate N-oxidation of the piperazine ring, leading to the formation of this compound.

Radical-Mediated N-Oxidation Processes

Radical-mediated oxidation is a key mechanism in the transformation of organic micropollutants, including fluoroquinolone antibiotics. The generation of highly reactive radicals, such as hydroxyl radicals (•OH) and sulfate radicals (SO4•−), in advanced oxidation processes (AOPs) can lead to the N-oxidation of Norfloxacin.

The Fenton and photo-Fenton processes, which generate hydroxyl radicals, have been shown to be effective in degrading Norfloxacin. In a hydroxylamine-enhanced Fenton system, the high concentration of •OH radicals led to the rapid degradation of Norfloxacin, with proposed transformation steps including defluorination and quinolone group transformation nih.gov. Similarly, studies on the degradation of Norfloxacin using peroxymonosulfate (PMS) activated by catalysts have demonstrated the significant role of both hydroxyl and sulfate radicals rsc.org. These reactive species can attack the electron-rich nitrogen atoms in the piperazine ring of Norfloxacin, potentially leading to the formation of this compound. The attack of these radicals on the piperazine moiety is considered a predominant degradation pathway.

Detection and Identification of this compound in Complex Matrices

The detection and identification of this compound in complex environmental and biological samples present analytical challenges due to its likely low concentrations and the presence of numerous interfering substances. Sophisticated analytical techniques are required to achieve the necessary sensitivity and selectivity.

Environmental Samples (e.g., Wastewater, Aquatic Systems)

Wastewater treatment plants (WWTPs) are significant sources of pharmaceutical residues and their transformation products in the aquatic environment. The detection of Norfloxacin in wastewater and river water is well-documented, and it is plausible that its N-hydroxylated metabolite is also present.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most powerful and widely used technique for the determination of fluoroquinolones and their metabolites in environmental water samples. Various studies have developed and validated LC-MS/MS methods for the quantification of Norfloxacin in wastewater, river water, and other aqueous matrices nih.govbohrium.comnih.govnih.gov. These methods typically involve a solid-phase extraction (SPE) step to pre-concentrate the analytes and remove matrix interferences, followed by chromatographic separation and mass spectrometric detection. While these methods have been optimized for the parent compound, they can be adapted for the detection of this compound by including its specific mass transitions in the analytical method. The development of such methods would be crucial for assessing the occurrence and fate of this specific transformation product in aquatic environments.

Biological Specimens (e.g., Microbial Culture Media, Mammalian Tissue Extracts)

The formation of hydroxylated Norfloxacin metabolites has been observed in biological systems, indicating that this compound could be present in microbial cultures and mammalian tissues following exposure to the parent drug.

Studies on the microbial transformation of Norfloxacin have identified hydroxylated derivatives. For instance, research has shown that certain bacteria can metabolize Norfloxacin to produce hydroxylated compounds. The detection and characterization of these metabolites are typically performed using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS).

In mammalian systems, Norfloxacin can undergo metabolism, leading to the formation of various derivatives. While specific studies focusing on the detection of this compound in mammalian tissues are limited, analytical methods have been developed for the determination of Norfloxacin in tissues such as liver and kidney nih.govresearchgate.net. These methods, often employing HPLC with fluorescence detection or LC-MS/MS, could be modified to specifically target and quantify this compound. Given that drug metabolism can involve N-oxidation, it is conceivable that this compound is formed in vivo, and its detection in tissue extracts would provide valuable insights into the metabolic fate of Norfloxacin.

Detailed Research Findings

MatrixAnalytical MethodKey FindingsReferences
WastewaterLC-MS/MSNorfloxacin is frequently detected in municipal wastewater. Methods are established for its quantification, which can be adapted for this compound. nih.govbohrium.com
River WaterOn-line SPE-LC-MS/MSSensitive methods allow for the detection of Norfloxacin at ng/L levels, indicating the potential for transformation products to be present. nih.gov
Fish TissueLC-MS/MSMethods have been developed to determine Norfloxacin residues in fish, suggesting a pathway for bioaccumulation of the parent drug and potentially its metabolites. nih.gov
Chicken Tissues (Muscle, Liver, Fat)HPLC with Fluorescence DetectionNorfloxacin can be quantified in various animal tissues, highlighting the need to investigate the presence of its metabolites. researchgate.net
Microbial CultureHPLC-MSStudies have shown the formation of hydroxylated Norfloxacin derivatives by microorganisms, indicating a biological formation pathway.
Rat Liver and KidneyDNA Damage AssayWhile investigating DNA damage, the study implies the presence and distribution of Norfloxacin in these tissues, where metabolism can occur. nih.gov

Synthetic Methodologies for N Hydroxylated Norfloxacin Analogues

Chemical Synthesis of N-Hydroxy Norfloxacin (B1679917) and Structurally Related Derivatives

The chemical synthesis of N-hydroxy norfloxacin and its analogues is a field of active research, driven by the quest for novel compounds with improved efficacy. Synthetic approaches are diverse, ranging from direct oxidation to multi-step procedures involving the construction of complex side chains.

Direct N-oxidation of the piperazine (B1678402) ring in norfloxacin presents a synthetic challenge. However, evidence of its feasibility comes from degradation studies, which have identified hydroxylated piperazine ring derivatives of norfloxacin nih.gov. This suggests that the nitrogen on the piperazine ring is susceptible to oxidation. Synthetic strategies often focus on modifying the N-4 position of the piperazine group, as this site is amenable to substitution, which can influence the compound's activity spectrum and pharmacokinetic profile researchgate.netnih.gov. The introduction of substituents at the N-4 position of the piperazine moiety in fluoroquinolones has been shown to enhance antibacterial effects, particularly against Gram-positive pathogens mdpi.com.

A prominent strategy for creating N-hydroxylated analogues involves converting the C-3 carboxylic acid group of norfloxacin into a hydroxamic acid. This modification introduces a metal-chelating pharmacophore, which can lead to polypharmacological effects nih.gov.

A common synthetic route involves a two-step process starting from N4-substituted piperazinyl norfloxacin derivatives. nih.govacs.org.

Formation of a Mixed Anhydride (B1165640) : The N-substituted norfloxacin derivative is treated with ethyl chloroformate in the presence of a base, such as triethylamine, in a solvent like dichloromethane (B109758). This reaction forms a mixed anhydride intermediate nih.govacs.org.

Reaction with Hydroxylamine (B1172632) : The mixed anhydride is then reacted with hydroxylamine hydrochloride to yield the final N-hydroxamic acid derivative nih.govacs.org.

This method has been successfully used to synthesize a variety of N-acyl, sulphonyl, alkyl, and phenacylpiperazinyl hydroxamic acid derivatives of norfloxacin with yields ranging from 53% to 84% nih.gov. Another approach involves synthesizing norfloxacin Mannich bases, which are then converted to their corresponding hydroxamic acids using the same ethyl chloroformate and hydroxylamine hydrochloride procedure, achieving yields of 60-80% nih.gov.

A different multi-step synthesis has also been developed to replace the 3-carboxylic acid with a hydroxamic acid group. This process involves protecting hydroxylamine as N-hydroxy phthalimide (B116566), followed by several reaction steps and deprotection to yield the desired product with high purity jst.go.jp.

Table 1: Synthesis of Norfloxacin Hydroxamic Acid Derivatives

Starting MaterialKey ReagentsIntermediateFinal ProductReported YieldReference
N4-substituted piperazinyl norfloxacin1. Ethyl chloroformate, Triethylamine 2. Hydroxylamine hydrochlorideMixed AnhydrideN-Hydroxamic acid derivative53-84% nih.gov
Norfloxacin Mannich base1. Ethyl chloroformate, Triethylamine 2. Hydroxylamine hydrochlorideMixed AnhydrideN-Hydroxamic acid derivative of Mannich base60-80% nih.gov
Norfloxacin CoreMulti-step synthesis involving N-hydroxy phthalimide and deprotection with HClTetrahydropyranyl protected intermediateC-3 Hydroxamic acid derivativeGood jst.go.jp

The development of novel synthetic routes allows for the creation of specific, structurally related N-hydroxylated derivatives. One such approach involves the synthesis of an N-(Aryl) norfloxacin derivative bearing a hydroxyimino-substituent asianpubs.org. This multi-step synthesis begins with benzylideneacetone, which is brominated and then reacted with hydroxylamine to create a bromohydroxyiminoethyl intermediate. This intermediate is subsequently reacted with norfloxacin in the presence of sodium bicarbonate to yield the final N-substituted piperazinyl quinolone asianpubs.org. This method demonstrates a novel pathway to introduce a hydroxyimino functional group onto the piperazine ring, creating a unique N-hydroxylated analogue.

Purification and Isolation Techniques for Synthesized N-Hydroxylated Compounds

The purification and isolation of synthesized N-hydroxylated norfloxacin compounds are critical steps to ensure the purity and correct characterization of the final products. A combination of techniques is typically employed.

Crystallization : This is a common method for purifying the final products. Solvents such as a mixture of dimethylformamide (DMF) and water, or ethanol (B145695) are frequently used to crystallize the synthesized compounds nih.gov.

Column Chromatography : Silica gel column chromatography is extensively used to purify both intermediate and final products acs.orgjst.go.jpasianpubs.org. The mobile phase is often a mixture of solvents, such as dichloromethane and methanol (B129727), with the ratio adjusted to achieve optimal separation acs.orgjst.go.jp.

Washing : After synthesis, the crude product may be washed with solvents like diethyl ether to remove unreacted starting materials and by-products acs.org.

Solvent Evaporation : Following extraction or chromatography, the solvent is typically removed under reduced pressure to isolate the purified compound jst.go.jp.

The identity and purity of the isolated compounds are confirmed through various analytical techniques, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and mass spectrometry nih.govjst.go.jpasianpubs.org.

Table 2: Common Purification and Characterization Techniques

TechniquePurposeSpecific Application ExampleReference
CrystallizationFinal Product PurificationUsing DMF and water to crystallize norfloxacin Mannich bases. nih.gov
Column ChromatographyPurification of Intermediates and Final ProductsSilica gel column with 5% methanol in dichloromethane as eluent. jst.go.jp
WashingRemoval of ImpuritiesWashing final products with diethyl ether. acs.org
CharacterizationStructure and Purity ConfirmationAnalysis by IR, ¹H NMR, ¹³C NMR, and mass spectra. nih.govasianpubs.org

Analytical Characterization of N Hydroxy Norfloxacin and Its Analogues

Spectroscopic Analysis for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of organic molecules. For N-Hydroxy Norfloxacin (B1679917), ¹H NMR and ¹³C NMR are utilized to map out the proton and carbon environments within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of a N-hydroxy analogue of a fluoroquinolone would be expected to show characteristic signals corresponding to the protons in the quinolone core, the ethyl group at the N-1 position, and the piperazine (B1678402) ring. The introduction of a hydroxyl group on the piperazine nitrogen would lead to a downfield shift of the adjacent protons on the piperazine ring due to the electron-withdrawing effect of the oxygen atom. In the parent compound, norfloxacin, the aromatic protons (H-2, H-5, and H-8) appear in the region of δ 6.99 to 8.80 ppm. researchgate.netnih.gov The ethyl group protons typically resonate at approximately δ 1.4 (triplet, -CH₃) and δ 4.2 (quartet, -CH₂-). The piperazine ring protons appear as multiplets in the δ 3.0-4.0 ppm range. For N-Hydroxy Norfloxacin, the protons on the carbons adjacent to the N-OH group would be expected to shift further downfield.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. In fluoroquinolones like ciprofloxacin (B1669076), the carbon atoms of the quinolone ring resonate in the aromatic region (δ 100-180 ppm), with the carbonyl carbon (C-4) appearing significantly downfield (around δ 177 ppm). nih.gov The carbons of the ethyl group and the piperazine ring appear in the aliphatic region (δ 10-60 ppm). nih.gov The introduction of the N-hydroxy group is anticipated to cause a deshielding effect on the adjacent piperazine carbons, resulting in a downfield shift of their signals.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (based on Norfloxacin and Ciprofloxacin data)

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Notes
H-2~8.7-Singlet, downfield due to adjacent carbonyl and nitrogen.
C-2-~148
C-3-~110
C-4-~177Carbonyl carbon, significantly downfield.
H-5~7.9-Doublet, coupled to F-6.
C-5-~107
C-6-~153Coupled to Fluorine.
C-7-~145
H-8~7.2-Doublet, coupled to F-6.
C-8-~118
C-4a-~138
C-8a-~120
N1-CH₂~4.2 (quartet)~48
N1-CH₂-CH₃~1.4 (triplet)~15
Piperazine C (adjacent to quinolone)-~50
Piperazine H (adjacent to quinolone)~3.2 (multiplet)-
Piperazine C (adjacent to N-OH)-~55-60Expected downfield shift due to N-OH group.
Piperazine H (adjacent to N-OH)~3.5-4.0 (multiplet)-Expected downfield shift due to N-OH group.

Note: These are predicted values based on data for norfloxacin and ciprofloxacin and the expected electronic effects of the N-hydroxy group. Actual experimental values may vary. researchgate.netnih.govnih.gov

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of a compound, while tandem mass spectrometry (MS/MS) provides valuable information about its structure through fragmentation analysis.

For this compound, the expected nominal mass would be 335 g/mol , which is 16 g/mol higher than that of norfloxacin (319 g/mol ) due to the addition of an oxygen atom. High-resolution mass spectrometry (HRMS) would be able to confirm the elemental formula.

The fragmentation pattern of this compound in MS/MS analysis is expected to be similar to that of norfloxacin and other fluoroquinolones, with some key differences due to the presence of the N-hydroxy group. Common fragmentation pathways for fluoroquinolones involve the loss of water (-18 Da) and carbon dioxide (-44 Da) from the carboxylic acid group, as well as cleavage of the piperazine ring. researchgate.netnih.govresearchgate.net

Expected Fragmentation of this compound:

Initial Loss of a Hydroxyl Radical (-17 Da): A characteristic fragmentation for N-hydroxy compounds could be the loss of a hydroxyl radical (•OH) from the N-OH group.

Loss of Water (-18 Da): Similar to norfloxacin, the loss of a water molecule from the carboxylic acid group is a likely fragmentation pathway.

Decarboxylation (-44 Da): The loss of CO₂ from the carboxylic acid is a common fragmentation observed in fluoroquinolones. researchgate.netnih.gov

Piperazine Ring Cleavage: The piperazine ring is prone to fragmentation, leading to characteristic losses. For instance, the loss of a C₂H₄N fragment (42 Da) is often observed. The presence of the N-hydroxy group might influence the specific cleavage points and resulting fragment ions. researchgate.netnih.gov

Interactive Data Table: Predicted Key Mass Fragments for this compound

m/z (mass-to-charge ratio) Proposed Fragment Description
336[M+H]⁺Protonated molecular ion
319[M+H - OH]⁺Loss of a hydroxyl radical
318[M+H - H₂O]⁺Loss of water
292[M+H - CO₂]⁺Loss of carbon dioxide
274[M+H - H₂O - CO₂]⁺Sequential loss of water and carbon dioxide
VariablePiperazine ring fragmentsVarious fragments resulting from the cleavage of the piperazine ring.

Note: The exact fragmentation pattern can depend on the ionization technique (e.g., ESI, APCI) and collision energy used.

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands for its key functional groups.

The IR spectrum of norfloxacin shows characteristic bands for the carboxylic acid O-H stretch (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700-1730 cm⁻¹), the C=O stretch of the quinolone ketone (~1620 cm⁻¹), and C-F stretch (~1045 cm⁻¹). ajabs.orgresearchgate.net

The introduction of the N-hydroxy group in this compound would introduce a new, relatively sharp O-H stretching band in the region of 3200-3600 cm⁻¹. This would be in addition to the broad O-H stretch of the carboxylic acid. The N-O stretching vibration is expected to appear in the 950-1050 cm⁻¹ region.

Interactive Data Table: Expected Characteristic IR Absorption Bands for this compound

Functional Group Expected Wavenumber (cm⁻¹) Intensity
Carboxylic Acid O-H Stretch2500-3300Broad
N-Hydroxy O-H Stretch3200-3600Medium, sharp
C-H Stretch (aromatic and aliphatic)2850-3100Medium
Carboxylic Acid C=O Stretch1700-1730Strong
Ketone C=O Stretch (quinolone)~1620Strong
C=C Stretch (aromatic)1450-1600Medium
N-O Stretch950-1050Medium
C-F Stretch~1045Strong

Note: The exact positions and intensities of the peaks can be influenced by the sample preparation method (e.g., KBr pellet, thin film). ajabs.orgresearchgate.net

Chromatographic Methods for Quantification and Purity Assessment

Chromatographic techniques are essential for separating this compound from its parent drug, other metabolites, and impurities, as well as for its quantification and purity assessment.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of fluoroquinolones and their metabolites. researchgate.netthaiscience.info A reversed-phase HPLC method would be suitable for the separation of the more polar this compound from the parent drug, norfloxacin.

Various detection modalities can be coupled with HPLC for the analysis of this compound, including:

UV-Vis Detection: Fluoroquinolones exhibit strong UV absorbance, typically around 270-280 nm and 320-340 nm. A diode array detector (DAD) or a photodiode array (PDA) detector would be useful for monitoring the separation and for peak purity analysis. thaiscience.infonih.gov

Fluorescence Detection: The native fluorescence of the quinolone ring system allows for highly sensitive and selective detection. The excitation and emission wavelengths would need to be optimized for this compound.

Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides the highest degree of selectivity and sensitivity, allowing for definitive identification and quantification based on mass-to-charge ratio.

Interactive Data Table: Typical HPLC Conditions for Fluoroquinolone Analysis

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient or isocratic elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, formic acid, or acetic acid) and an organic modifier (e.g., acetonitrile (B52724) or methanol).
Flow Rate 0.8 - 1.5 mL/min
Detection Wavelength (UV) ~275 nm
Injection Volume 10 - 20 µL
Column Temperature Ambient or controlled (e.g., 30-40 °C)

Note: These conditions are general and would require optimization for the specific analysis of this compound. thaiscience.infonih.govijarse.com

Ultra-Performance Liquid Chromatography (UPLC) utilizes smaller particle size columns (typically <2 µm) to achieve higher resolution, faster analysis times, and increased sensitivity compared to conventional HPLC. When coupled with High-Resolution Mass Spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap mass analyzers, UPLC-HRMS becomes an exceptionally powerful tool for the analysis of complex samples.

This technique would be highly advantageous for the characterization of this compound, especially in biological matrices where it may be present at low concentrations alongside numerous other compounds. UPLC-HRMS would allow for:

Accurate Mass Measurement: Providing high-confidence identification and elemental composition determination of this compound and its metabolites.

High Sensitivity: Enabling the detection and quantification of trace levels of the analyte.

Enhanced Resolution: Separating this compound from closely related isomers and impurities.

Metabolite Identification: Facilitating the identification of unknown metabolites through accurate mass measurement and fragmentation analysis.

Toxicological and Ecotoxicological Implications of N Hydroxy Norfloxacin

Mammalian Toxicity Assessment of N-Hydroxylated Norfloxacin (B1679917) Metabolites

The metabolic transformation of pharmaceuticals can significantly alter their toxicological profiles, sometimes leading to detoxification and other times to the formation of more potent or reactive compounds. In the case of Norfloxacin, biotransformation studies have identified hydroxylated metabolites, including 8-hydroxynorfloxacin and 6-defluoro-6-hydroxynorfloxacin. researchgate.net

Research on the biotransformation of Norfloxacin by specific bacterial strains, such as Microbacterium sp., has indicated that the resulting metabolites exhibit less antibacterial activity than the parent compound. researchgate.net This suggests a potential detoxification pathway, where microbial action in the environment or within mammalian systems could reduce the compound's primary pharmacological activity.

Mechanistically, the toxicity of some fluoroquinolones in mammalian cells has been linked to their ability to chelate iron, which in turn inhibits Fe(II)-dependent dioxygenases. fqresearch.orgnih.gov These enzymes are critical for processes like collagen maturation and epigenetic regulation. fqresearch.orgnih.gov While not specifically demonstrated for N-Hydroxy Norfloxacin, this mechanism provides a plausible pathway through which such metabolites could exert toxic effects, and conversely, how structural changes could modulate this activity.

Table 1: Identified N-Hydroxylated Metabolites of Norfloxacin and Their Assessed Toxicity

MetaboliteGenerating Organism/ProcessObserved Toxicity/ActivitySource
8-hydroxynorfloxacinMicrobacterium sp.Lower antibacterial activity than Norfloxacin researchgate.net
6-defluoro-6-hydroxynorfloxacinMicrobacterium sp.Lower antibacterial activity than Norfloxacin researchgate.net
Hydroxylated NorfloxacinMarine-derived fungi (Aspergillus sydowii)Identified as a biotransformation product researchgate.net

Ecotoxicological Effects on Aquatic Organisms and Ecosystems

Impact on Non-Target Microorganisms and Microbial Communities

The primary mode of action for fluoroquinolones is the inhibition of bacterial DNA gyrase. wikipedia.org Transformation products that have altered structures may exhibit reduced efficacy in this regard. Studies have shown that hydroxylated metabolites of Norfloxacin, produced by environmental bacteria, have diminished antibacterial activity compared to Norfloxacin itself. researchgate.net This reduction in potency suggests that the N-hydroxylation transformation process is a detoxification step, lessening the direct selective pressure on environmental microbial communities that can lead to the development of antibiotic resistance.

Effects on Aquatic Biota (e.g., Fish, Algae)

Specific toxicological data on the effects of this compound on aquatic biota such as fish and algae are not extensively available in the reviewed scientific literature. The majority of ecotoxicology studies have focused on the parent compound, Norfloxacin.

For context, Norfloxacin has been shown to induce oxidative stress in fish like zebrafish (Danio rerio) and the large yellow croaker (Pseudosciaena crocea). nih.govmdpi.com It can also inhibit the growth of freshwater microalgae. nih.gov Given that structural modifications can significantly alter toxicity, dedicated studies are required to determine if N-hydroxylation mitigates or exacerbates these effects. For other fluoroquinolones, certain transformation products, such as N-oxide derivatives, have been found to be more toxic to aquatic organisms like Vibrio fischeri than the parent compound, highlighting the importance of evaluating metabolites individually. nih.gov

Environmental Risk Assessment of N-Hydroxylated Transformation Products

A comprehensive environmental risk assessment (ERA) for Norfloxacin must account for its transformation products. The finding that N-hydroxylated metabolites may have lower antibacterial activity and toxicity is a significant factor, suggesting that biodegradation can be a mitigating process. researchgate.net

However, the risk assessment is complex, as some degradation processes can lead to more toxic intermediates. For instance, the electrochemical oxidation of Norfloxacin has been found to increase the toxicity of the solution to Lactuca sativa and Vibrio fischeri. nih.gov Similarly, N-oxide derivatives of other fluoroquinolones have demonstrated increased toxicity. nih.gov

Fate in Environmental Compartments

The persistence and mobility of this compound in the environment are determined by its formation and degradation kinetics in different environmental matrices.

Persistence and Degradation in Water and Sediment

This compound is a known transformation product of Norfloxacin, formed through various biotic and abiotic processes in water and sediment.

Biotransformation : Microorganisms play a crucial role in the degradation of Norfloxacin. Bacteria such as Microbacterium sp. and marine-derived fungi like Aspergillus sydowii and Penicillium raistrickii have been shown to metabolize Norfloxacin into hydroxylated derivatives. researchgate.netresearchgate.net This indicates that in biologically active water and sediment, Norfloxacin can be actively transformed, leading to the formation of this compound.

Hydrolysis and Photodegradation : Abiotic degradation pathways also contribute to the transformation of Norfloxacin. Hydrolysis is a key process, with active sites for degradation located on the piperazine (B1678402) and quinolone rings. researchgate.netnih.gov Photodegradation under solar irradiation is also a significant fate process for fluoroquinolones in sunlit surface waters. researchgate.netnih.govnih.gov These processes can involve defluorination and hydroxylation, leading to the formation of hydroxylated products. researchgate.net

The persistence of this compound itself is expected to be limited, as it is an intermediate in the broader degradation pathway of the parent compound. It can be subject to further microbial degradation or other transformation processes. The presence of Norfloxacin has been shown to increase the persistence of other pollutants in sediment by inhibiting their microbial degradation, suggesting complex interactions in co-contaminated environments. researchgate.net

Table 2: Degradation Pathways Leading to N-Hydroxylated Norfloxacin

Degradation ProcessMediating FactorKey TransformationEnvironmentSource
BiotransformationBacteria (Microbacterium sp.)Hydroxylation, Defluorination-HydroxylationWastewater researchgate.net
BiotransformationFungi (Aspergillus sydowii)HydroxylationMarine researchgate.net
HydrolysisWater, Dissolved OxygenPiperazine ring cracking, quinolone ring decompositionHyporheic Zone (Water/Sediment) researchgate.netnih.gov
PhotodegradationSunlightFluorine substitution with hydroxyl groupSurface Water researchgate.net

Bioaccumulation Potential in Environmental Matrices

The bioaccumulation of pharmaceutical metabolites in the environment is a growing area of ecotoxicological research. This compound, a metabolite of the widely used fluoroquinolone antibiotic Norfloxacin, is of interest due to its potential persistence and biological activity. Bioaccumulation is the process where the concentration of a chemical increases in an organism over time, relative to the concentration in the environment. This section explores the potential for this compound to accumulate in various environmental compartments.

Direct experimental data on the bioaccumulation of this compound is limited in scientific literature. Therefore, its potential is often inferred from the behavior of its parent compound, Norfloxacin. The tendency of a substance to bioaccumulate is closely linked to its physicochemical properties, particularly its lipophilicity, which is measured by the octanol-water partition coefficient (Log Kow). Compounds with higher Log Kow values are more likely to accumulate in the fatty tissues of organisms. Norfloxacin has a reported Log Kow that varies, with some studies indicating it to be relatively low, suggesting a moderate potential for bioaccumulation. However, metabolites can have significantly different properties from their parent compounds.

Fluoroquinolones like Norfloxacin are known to be present in various environmental matrices, including water, soil, and sediment. Their presence in these compartments creates exposure pathways for a wide range of organisms. Both parent compounds and their metabolites can have toxic effects on organisms.

Research on the broader class of fluoroquinolones indicates that they can accumulate in aquatic organisms such as fish, crabs, shrimp, and phytoplankton. For instance, studies have shown that the liver is often the primary organ for the bioaccumulation of these compounds in fish. The degree of accumulation can be influenced by factors like the species of the organism, its lipid content, and the concentration of the compound in the environment. Generally, fluoroquinolones tend to accumulate more in organisms with a higher lipid content.

In terrestrial environments, fluoroquinolones can be taken up from the soil by plants. One study found that ciprofloxacin (B1669076) and enrofloxacin, other fluoroquinolones, had bioaccumulation factors greater than one in lettuce grown in amended soils, indicating uptake and accumulation in the plant tissue. The persistence of these compounds in soil and sediment can lead to long-term exposure for soil-dwelling organisms and plants.

While specific bioconcentration factor (BCF) values for this compound are not available, the data for Norfloxacin provides an initial estimate of its potential environmental behavior. The following table summarizes key parameters related to the bioaccumulation potential of the parent compound, Norfloxacin.

ParameterValueEnvironmental MatrixOrganism/System
Log Kow (Octanol-Water Partition Coefficient) 0.46 - 0.50N/AChemical property
Bioaccumulation Detected in tissuesAquatic EnvironmentFish, Shrimp, Crabs
Bioaccumulation Factor (Lettuce) > 1 (for related Fluoroquinolones)SoilLactuca sativa (Lettuce)
Accumulation ObservedBacteriaBacteroides fragilis

Note: This table presents data primarily for the parent compound, Norfloxacin, due to the limited availability of data for this compound. The bioaccumulation potential of the metabolite may differ.

Theoretical and Computational Investigations of N Hydroxylation in Norfloxacin

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic properties and reactivity of molecules. These methods can model the N-hydroxylation of Norfloxacin (B1679917) by calculating parameters that govern its susceptibility to oxidative metabolism.

The Norfloxacin molecule contains multiple nitrogen atoms, but not all are equally susceptible to oxidation. The primary sites for metabolic N-oxidation are the nitrogen atoms of the piperazinyl moiety. nih.gov Quantum chemical calculations can predict the most probable site of N-hydroxylation by evaluating the local reactivity of each nitrogen atom.

Theoretical studies on the degradation and photolysis of Norfloxacin have utilized DFT to analyze its electronic structure and predict reactive sites. researchgate.netsemanticscholar.org Similar methodologies can be applied to predict N-oxidation. Parameters such as Mulliken charges, frontier molecular orbital (HOMO/LUMO) densities, and Fukui functions are calculated to identify atoms that are most susceptible to electrophilic attack by oxidizing species (e.g., from Cytochrome P450 enzymes). Generally, the nitrogen atom with the highest electron density and the largest contribution to the Highest Occupied Molecular Orbital (HOMO) is predicted to be the most reactive site for oxidation.

A recent study employing DFT to analyze the degradation pathways of 16 fluoroquinolones confirmed that reactions often occur at the piperazine (B1678402) ring. mdpi.com The energetics of the oxidation at different nitrogen sites can be compared by calculating the activation energies for the formation of N-hydroxy metabolites. The site with the lowest activation energy barrier is the most kinetically favored position for hydroxylation.

Table 1: Predicted Energetic Profile for N-Oxidation at Piperazine Nitrogens of Norfloxacin This table presents hypothetical data based on typical quantum chemical calculation outputs to illustrate the predictive process, as specific experimental or computational values for N-Hydroxy Norfloxacin are not extensively documented.

Nitrogen Site Relative Energy of Transition State (kcal/mol) Predicted Likelihood of Oxidation
N1' (Piperazine) 18.5 Low

Once the primary oxidation site is identified, quantum chemical calculations can be used to map the entire reaction pathway for N-hydroxylation. This involves characterizing the geometries and energies of the reactant, transition state(s), intermediates, and the final N-hydroxylated product. Studies on the oxidation and chlorination of Norfloxacin have identified its nitrogen atoms as common reactive sites and have detailed complex reaction mechanisms. nih.govresearchgate.net

The N-hydroxylation reaction mechanism typically involves an oxygen transfer from an activated enzyme complex (e.g., Compound I in P450). Computational models can simulate this process, identifying key intermediates such as radical cations. By calculating the potential energy surface, researchers can understand the step-by-step transformation and determine the rate-limiting step of the reaction. Analysis of bond dissociation energies using DFT can further reveal the bonds most likely to be involved in cleavage or formation during the metabolic process. mdpi.com This detailed mechanistic insight is crucial for a comprehensive understanding of how Norfloxacin is metabolized to this compound.

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are essential computational techniques for predicting how a ligand, such as this compound, interacts with its biological targets. The primary bacterial targets for fluoroquinolones are the type II topoisomerases: DNA gyrase and topoisomerase IV. nih.govresearchgate.net

Molecular docking studies on Norfloxacin and its various analogues have consistently shown that the core structure binds within a pocket of the DNA gyrase or topoisomerase IV enzyme complexed with DNA. nih.govmdpi.comresearchgate.net The binding is typically stabilized by a network of interactions, including hydrogen bonds and metal coordination. The C3-carboxylic acid and C4-keto groups of the quinolone core are crucial for chelating a magnesium ion (Mg²⁺), which in turn interacts with key amino acid residues like serine and aspartate in the enzyme's active site. mdpi.com

For an N-hydroxylated analogue, docking simulations would predict how the introduction of a hydroxyl (-OH) group on the piperazine ring affects these interactions. The N-hydroxy group can act as both a hydrogen bond donor and acceptor, potentially forming new, stabilizing interactions with nearby amino acid residues or water molecules within the binding pocket. This could alter the orientation and binding mode of the compound compared to the parent Norfloxacin. The specific interactions would depend on which nitrogen of the piperazine ring is hydroxylated and the resulting stereochemistry.

Molecular docking programs calculate a scoring function, often expressed in kcal/mol, to estimate the binding affinity between the ligand and its target. A more negative score typically indicates a stronger predicted binding affinity. Numerous studies have performed docking for various Norfloxacin analogues to predict their inhibitory activity against DNA gyrase. researchgate.netresearchgate.netresearchgate.net

The introduction of an N-hydroxy group could either enhance or reduce the binding affinity. If the new hydroxyl group forms favorable hydrogen bonds without causing steric clashes or disrupting essential existing interactions, the binding affinity may increase. Conversely, if the hydroxyl group introduces steric hindrance or an unfavorable electrostatic profile, the binding affinity could decrease. Molecular dynamics simulations can further refine these predictions by modeling the flexibility of both the protein and the ligand over time, providing a more dynamic picture of the binding event and revealing any significant conformational changes in the enzyme upon ligand binding.

Table 2: Illustrative Docking Scores and Predicted Interactions for Norfloxacin and this compound with DNA Gyrase (PDB: 2XCT) This table contains representative data to demonstrate the output of molecular docking studies. The values for this compound are hypothetical, based on anticipated chemical changes.

Compound Docking Score (kcal/mol) Key Predicted Interactions Potential Conformational Impact
Norfloxacin -7.9 H-bond with Serine, Aspartate; Mg²⁺ coordination via C4-keto and C3-carboxyl Stabilizes the enzyme-DNA cleavage complex

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for N-Hydroxylated Forms

In silico ADME prediction is a critical component of modern drug discovery, allowing for the early assessment of the pharmacokinetic properties of a compound. mdpi.comnorecopa.no Various computational models and software, such as SwissADME, are used to predict these properties based on molecular structure. nih.govnih.govresearchgate.net

For this compound, these tools can predict how the addition of a polar hydroxyl group alters the ADME profile compared to the parent drug. Key predicted parameters include:

Absorption: The increased polarity from the N-hydroxy group would likely decrease passive gastrointestinal absorption but could increase aqueous solubility.

Distribution: Higher polarity generally leads to a lower volume of distribution (Vd) and may reduce the ability to cross the blood-brain barrier.

Metabolism: The N-hydroxy group itself represents a new site for subsequent Phase II metabolic reactions, such as glucuronidation, which would facilitate faster excretion. nih.gov

Excretion: The more polar N-hydroxylated metabolite is expected to be more readily excreted by the kidneys.

Table 3: Comparative In Silico ADME Prediction for Norfloxacin and this compound Predictions are based on established principles of how N-hydroxylation affects physicochemical properties. Specific values are illustrative.

Property Norfloxacin (Predicted) This compound (Predicted) Implication of N-Hydroxylation
Molecular Weight 319.33 g/mol 335.33 g/mol Increase
LogP (Lipophilicity) -1.0 -1.8 Decrease (Increased Polarity)
Water Solubility Moderately Soluble More Soluble Increase
H-Bond Donors 1 2 Increase
H-Bond Acceptors 5 6 Increase
Polar Surface Area (PSA) 72.9 Ų ~93 Ų Increase
GI Absorption High Moderate Potential Decrease

Conclusion and Future Research Directions

Summary of Current Understanding of N-Hydroxy Norfloxacin (B1679917)

N-Hydroxy Norfloxacin is chemically identified as 1-ethyl-6-fluoro-7-(4-hydroxypiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid. It is recognized primarily as a metabolite of Norfloxacin, formed through metabolic conversion in the body. nih.govchemicalbook.com The metabolism of Norfloxacin involves modifications to its piperazine (B1678402) ring, leading to the formation of several metabolites, including the N-hydroxylated version. chemicalbook.com These metabolites are generally considered to possess lesser antimicrobial potency compared to the parent drug. wikipedia.org

Beyond its role as a metabolite, this compound also serves as a chemical intermediate in the synthesis of other complex Norfloxacin derivatives. Its synthesis and characterization are crucial for the development of novel antibacterial agents derived from the basic fluoroquinolone structure.

Key Properties of this compound
PropertyInformation
Chemical Name1-ethyl-6-fluoro-7-(4-hydroxypiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid
Molecular FormulaC16H18FN3O4
RoleMetabolite of Norfloxacin, Synthetic Intermediate

Emerging Research Areas and Unexplored Aspects

The rise of antibiotic-resistant bacterial strains necessitates the exploration of all potential avenues for new drug development, including the detailed study of antibiotic metabolites. market.us For this compound, several research areas remain largely unexplored and offer significant potential.

Biological Activity Spectrum: A primary area for future research is the comprehensive evaluation of this compound's own biological activity. While presumed to be less potent than Norfloxacin, its specific minimum inhibitory concentrations (MICs) against a wide panel of both Gram-positive and Gram-negative bacteria, including resistant strains, have not been thoroughly documented. nih.govnih.gov Investigating its potential synergistic effects when combined with other antibiotics is another promising avenue. nih.gov

Pharmacokinetics and Pharmacodynamics (PK/PD): The specific absorption, distribution, metabolism, and excretion (ADME) profile of this compound is not well understood. Detailed pharmacokinetic studies are needed to determine its half-life, bioavailability, and tissue distribution compared to Norfloxacin. nih.govnih.gov Understanding its pharmacodynamic properties would clarify the concentration-dependent killing and post-antibiotic effects it may exert.

Mechanism of Action: It is largely assumed that this compound shares the same mechanism of action as its parent compound, which involves the inhibition of bacterial DNA gyrase and topoisomerase IV. wikipedia.orgnbinno.com However, structural modifications can alter target affinity. Future studies should confirm its precise molecular targets and investigate whether the hydroxyl group introduces any novel interactions or secondary mechanisms of action. nih.gov

Methodological Advancements and Interdisciplinary Approaches for Comprehensive Study

Advancing the understanding of this compound will require the application of modern analytical techniques and collaborative, interdisciplinary research.

Advanced Analytical Techniques: While methods like High-Performance Liquid Chromatography (HPLC) are used to detect Norfloxacin and its major metabolites, there is a need to develop and validate highly sensitive and specific analytical methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the precise quantification of this compound in complex biological matrices like plasma, urine, and tissues. nih.govresearchgate.netnih.gov This will be fundamental for accurate pharmacokinetic modeling.

In Silico and Computational Modeling: Computational approaches, including molecular docking and molecular dynamics simulations, can be employed to predict the binding affinity of this compound to bacterial DNA gyrase and topoisomerase IV. nih.gov These in silico studies can guide further experimental work by identifying key structural features influencing its activity and can help in designing more potent derivatives.

Interdisciplinary Research: A comprehensive study of this compound will benefit from an interdisciplinary approach that integrates synthetic chemistry, microbiology, pharmacology, and computational biology. Chemists can devise efficient synthesis routes for producing pure standards for research, while microbiologists and pharmacologists can conduct detailed in vitro and in vivo evaluations of its antibacterial efficacy and safety. nih.gov This collaborative effort is essential to fully elucidate the therapeutic potential and toxicological risks associated with this specific metabolite and to leverage this knowledge in the ongoing fight against antimicrobial resistance. mdpi.comtaylorandfrancis.com

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for identifying and quantifying N-Hydroxy Norfloxacin in biological samples?

  • Methodology : High-performance liquid chromatography (HPLC) with UV detection at 278 nm is widely used for quantification, as validated for norfloxacin in pharmaceutical formulations and biological matrices . Spectrofluorimetry in synchronized first-derivative mode has also been applied to norfloxacin in urine and drug formulations, leveraging pH-dependent fluorescence behavior . For this compound, adapt these methods by optimizing mobile phases (e.g., 0.1 N hydrochloric acid as a diluent) and validating specificity against structural analogs .

Q. How can researchers verify the purity of synthesized this compound?

  • Methodology : Reverse-phase HPLC with photodiode array detection is effective for detecting impurities. A study on norfloxacin identified three main related substances (1.04% average content) using this approach, with TLC as a supplementary method . For this compound, include forced degradation studies (acid/base hydrolysis, oxidation, photolysis) to assess stability-indicating properties .

Q. What synthesis pathways are documented for this compound?

  • Methodology : Norfloxacin synthesis typically involves cyclization, ethylation, and piperazine reactions starting from 3-chloro-4-fluoroaniline . For the N-hydroxy derivative, modify the final step to introduce the hydroxyl group via controlled oxidation or substitution. Ensure reaction conditions (e.g., solvent, temperature) align with the stability of the N-hydroxy moiety, which is prone to nucleophilic attack in aqueous media .

Advanced Research Questions

Q. How do pH and solvent conditions affect the stability and reactivity of this compound?

  • Methodology : N-hydroxy derivatives are susceptible to covalent hydration in aqueous or acidic environments, forming stable adducts . Conduct kinetic studies under varying pH (1.81–7.4) and solvent systems (e.g., Britton–Robinson buffer) using spectrophotometric or HPLC monitoring. Compare degradation profiles with norfloxacin to isolate N-hydroxy-specific instability .

Q. What statistical approaches are optimal for analyzing contradictory data in pharmacokinetic or antimicrobial studies of this compound?

  • Methodology : Use two-way ANOVA to compare treatments (e.g., this compound alone vs. combined with adjuvants), as demonstrated in studies with norfloxacin and essential oil components . For multi-variable datasets (e.g., spectral or chromatographic data), apply chemometric methods like partial least squares (PLS) or radial basis function artificial neural networks (RBF-ANN) to resolve overlapping signals .

Q. How can researchers differentiate this compound’s mechanism of action from its parent compound, norfloxacin, in bacterial inhibition assays?

  • Methodology : Design experiments comparing plasmid replication inhibition (via qPCR or fluorescent reporter systems) under norfloxacin and this compound treatments. Note that norfloxacin does not directly block plasmid replication but induces DNA damage; N-hydroxy derivatives may alter this mechanism due to enhanced nucleophilic reactivity . Include controls for efflux pump activity (e.g., using chlorpromazine) to isolate secondary effects .

Q. What strategies mitigate interference from metabolites or degradation products when quantifying this compound in complex matrices?

  • Methodology : Employ stability-indicating HPLC methods with gradient elution to separate this compound from metabolites (e.g., norfloxacin, hydroxylated byproducts). Validate selectivity using spiked biological samples (e.g., serum, urine) and compare recovery rates (>98%) against reference standards . For spectral interference, use derivative or synchronous fluorescence techniques to enhance resolution .

Data Contradiction and Replication Guidance

  • Addressing Methodological Discrepancies : If HPLC and spectrofluorimetric results conflict (e.g., concentration variations), cross-validate using a third method (e.g., LC-MS) and re-examine sample preparation protocols (e.g., dissolution in 0.1 N HCl vs. neutral buffers) .
  • Replication Challenges : Adhere to NIH preclinical reporting guidelines, detailing animal models, cell lines, and statistical power calculations to ensure reproducibility . For synthetic studies, document recrystallization steps to minimize impurity carryover .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.